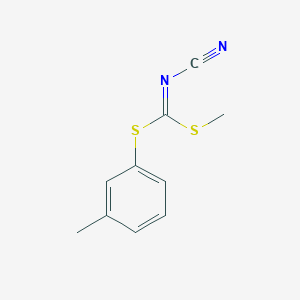
Methyl 3-methylphenyl cyanocarbonodithioimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methylphenyl cyanocarbonodithioimidate, commonly known as MTCI, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. MTCI has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用机制
MTCI works by inhibiting the enzyme Methyl 3-methylphenyl cyanocarbonodithioimidate, which is a negative regulator of insulin signaling. By inhibiting Methyl 3-methylphenyl cyanocarbonodithioimidate, MTCI enhances insulin sensitivity and promotes glucose uptake in cells, leading to improved glucose metabolism. MTCI has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism.
生化和生理效应
MTCI has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin sensitivity, reduced inflammation, and increased antioxidant capacity. MTCI has also been shown to reduce body weight and fat mass in obese animals, suggesting potential applications in the treatment of obesity.
实验室实验的优点和局限性
MTCI has several advantages as a research tool. It is a potent and selective inhibitor of Methyl 3-methylphenyl cyanocarbonodithioimidate, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin signaling. MTCI is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also limitations to the use of MTCI in research. It is a toxic compound and must be handled with care. MTCI has also been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
未来方向
There are several potential future directions for research on MTCI. One area of interest is the development of more potent and selective inhibitors of Methyl 3-methylphenyl cyanocarbonodithioimidate based on the structure of MTCI. Another area of interest is the study of the effects of MTCI on other metabolic pathways, such as lipid metabolism and mitochondrial function. Finally, there is potential for the development of MTCI-based therapies for the treatment of diabetes, obesity, and other metabolic disorders.
合成方法
MTCI can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with carbon disulfide and a reducing agent such as sodium borohydride to yield MTCI.
科学研究应用
MTCI has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. MTCI has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
属性
CAS 编号 |
152381-93-6 |
|---|---|
产品名称 |
Methyl 3-methylphenyl cyanocarbonodithioimidate |
分子式 |
C10H10N2S2 |
分子量 |
222.3 g/mol |
IUPAC 名称 |
[(3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H10N2S2/c1-8-4-3-5-9(6-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
InChI 键 |
WBTOGBUBDORZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
规范 SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
同义词 |
Methyl(3-methylphenyl)cyanocarbonimidodithioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



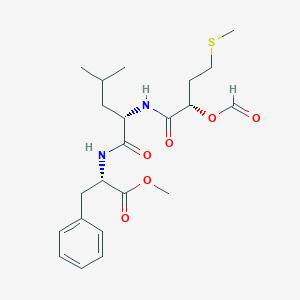
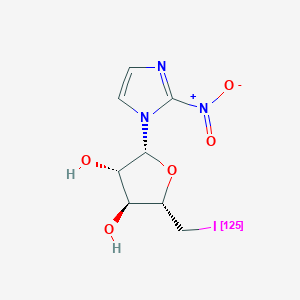
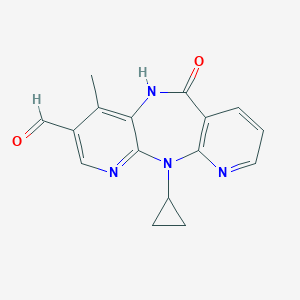
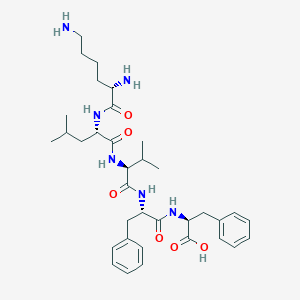
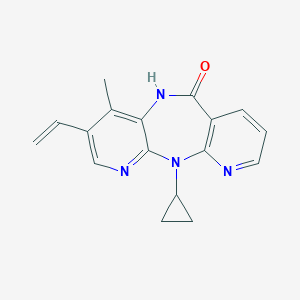

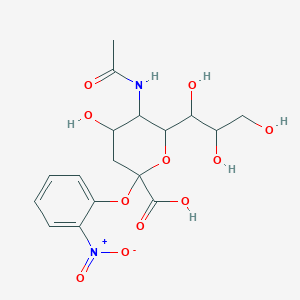

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

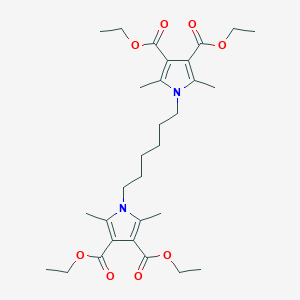
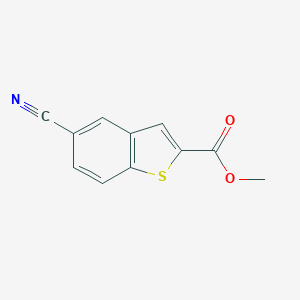
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)